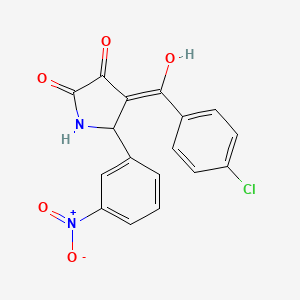
2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide, also known as EFPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFPC belongs to the class of piperidinecarboxamide derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide is not fully understood. However, it is believed that 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide also inhibits the migration and invasion of cancer cells, which are essential steps for tumor metastasis. Moreover, 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide is its high potency and selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, the limited availability of 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide and its complex synthesis method pose significant challenges for its use in lab experiments.
Direcciones Futuras
The potential therapeutic applications of 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide are still being explored, and several future directions can be pursued. One of the possible directions is to develop more efficient and cost-effective methods for the synthesis of 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide in vivo to determine its safety and efficacy in animal models. Moreover, the development of 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide-based drug delivery systems can enhance its therapeutic potential and reduce its toxicity. Finally, the combination of 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide with other anticancer agents can improve its efficacy and overcome drug resistance.
In conclusion, 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide is a promising chemical compound that has shown potential therapeutic applications in various diseases, especially cancer. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide can be synthesized using various methods, including the reaction of 3-fluorobenzaldehyde with ethyl 4-piperidone-3-carboxylate in the presence of a reducing agent. The resulting product is then treated with an acid to obtain 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and pain management. 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide has shown promising results in preclinical studies as a potent anticancer agent, especially against breast and lung cancer cells.
Propiedades
IUPAC Name |
2-ethyl-N-(3-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-2-13-8-3-4-9-17(13)14(18)16-12-7-5-6-11(15)10-12/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVYOAHALVXIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dichlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5440231.png)
![1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5440237.png)
![N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5440256.png)
![1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5440264.png)
![N,N-dimethyl-1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B5440266.png)
![4-benzyl-5-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440272.png)
![2-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5440273.png)

![N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5440284.png)
![4-[(3,5-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5440289.png)
![(3R*,3aR*,7aR*)-1-[(2-methoxypyridin-3-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440293.png)

![3,4,5-trimethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5440336.png)
![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5440351.png)